tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate
Overview
Description
tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C15H21Cl2N3O4. It is often used in organic synthesis and research due to its unique structural properties and reactivity .
Preparation Methods
The synthesis of tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2,6-dichloropyrimidine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Scientific Research Applications
tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a protecting group for amines.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group. This property is particularly useful in the synthesis of peptides and other complex organic molecules .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate include:
This compound: This compound is unique due to the presence of the 2,6-dichloropyrimidine moiety, which imparts specific reactivity and properties.
This compound: Similar compounds include tert-butyl carbamate and this compound, which share the tert-butoxycarbonyl protecting group but differ in their substituents
Properties
IUPAC Name |
tert-butyl N-[(2,6-dichloropyrimidin-4-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O4/c1-14(2,3)23-12(21)20(13(22)24-15(4,5)6)8-9-7-10(16)19-11(17)18-9/h7H,8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXXARNWXAJUNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=NC(=N1)Cl)Cl)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117487 | |
Record name | Imidodicarbonic acid, 2-[(2,6-dichloro-4-pyrimidinyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1984827-51-1 | |
Record name | Imidodicarbonic acid, 2-[(2,6-dichloro-4-pyrimidinyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1984827-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidodicarbonic acid, 2-[(2,6-dichloro-4-pyrimidinyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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